5-(2,4-Dichlorophenyl)pyridin-2-amine
Description
5-(2,4-Dichlorophenyl)pyridin-2-amine (CAS: 1073114-78-9) is a heterocyclic aromatic compound comprising a pyridine core substituted with an amine group at position 2 and a 2,4-dichlorophenyl moiety at position 3. Its molecular formula is C₁₁H₈Cl₂N₂, with a molecular weight of 247.1 g/mol.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-8-2-3-9(10(13)5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFTYJQTJXHFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734413 | |
| Record name | 5-(2,4-Dichlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073114-78-9 | |
| Record name | 5-(2,4-Dichlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
One of the most common and effective methods for synthesizing 5-(2,4-dichlorophenyl)pyridin-2-amine involves Suzuki-Miyaura cross-coupling reactions between halogenated aminopyridines and arylboronic acids.
- Starting Material: 5-bromo-2-aminopyridine or related halogenated aminopyridines.
- Coupling Partner: 2,4-dichlorophenylboronic acid or derivatives.
- Catalyst System: Pd(PPh3)4 or Pd(OAc)2 with S-Phos ligand.
- Conditions: Typically conducted in toluene or other suitable solvents at elevated temperatures (~110 °C).
- Outcome: The reaction yields this compound derivatives, although yields can vary depending on the substrate's electronic properties and catalyst system.
- Using Pd(PPh3)4 often results in poor yields (<30%) for some substrates, necessitating alternative catalyst systems.
- Pd(OAc)2 combined with S-Phos ligand improves yields significantly for more basic halogenated aminopyridines.
- Post-coupling functional group manipulations such as guanylation and acidic treatments are used to isolate the final amine salts.
Buchwald-Hartwig Amination
- This method involves palladium-catalyzed C-N bond formation between halogenated pyridines and amines.
- For example, nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine with piperidine followed by Buchwald-Hartwig cross-coupling using XantPhos ligand allows for the introduction of amine functionalities.
- Removal of protecting groups (e.g., Boc) and further guanylation steps yield target aminopyridine derivatives.
Nucleophilic Aromatic Substitution (SNAr)
- 2,6-Dichloropyridine can undergo SNAr with nucleophiles such as amines to install amino substituents.
- This method is useful for introducing amine groups at specific positions on the pyridine ring before or after cross-coupling steps.
Alternative Synthetic Routes
Sonogashira Coupling Followed by Hydrogenation
- Starting from bromo-2-aminopyridine, Sonogashira coupling with alkynes followed by Pd/C catalytic hydrogenation can generate key intermediates.
- These intermediates are then subjected to guanylation and deprotection to afford the desired aminopyridine derivatives.
Multi-Step Procedures Involving Thiourea Intermediates
- Treatment of 2-amino-6-phenylpyridine with benzoylisothiocyanate forms N-benzoylthiourea intermediates.
- Subsequent hydrolysis under basic conditions yields thiourea derivatives that can be further transformed into target compounds.
Process Optimization and Reaction Conditions
| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield Notes |
|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura Cross-Coupling | Pd(PPh3)4 or Pd(OAc)2 + S-Phos | Toluene | ~110 °C | Pd(OAc)2 + S-Phos improves yields |
| 2 | Nucleophilic Aromatic Substitution (SNAr) | Piperidine or amine nucleophiles | Polar aprotic solvents | 70–100 °C | Efficient for introducing amino groups |
| 3 | Buchwald-Hartwig Amination | Pd catalyst + XantPhos ligand | Various (e.g., toluene) | Elevated temperatures | Enables C-N bond formation |
| 4 | Sonogashira Coupling + Hydrogenation | Pd/C catalyst | Various | Room temp to reflux | Used for phenethyl intermediates |
| 5 | Guanylation and Deprotection | Guanylation reagents, acid treatment | Methanol, acidic media | Room temperature to 70 °C | Final steps to obtain amine salts |
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 5-(2,4-Dichlorophenyl)pyridin-2-amine exhibits significant anticancer potential through various mechanisms:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. It may act as an enzyme inhibitor affecting pathways critical for tumor growth.
- Case Study 1 : In vitro studies demonstrated that treatment with this compound resulted in a notable decrease in cell viability in human melanoma cells, indicating its potential as an anticancer agent .
- Case Study 2 : Another study reported that the compound enhanced glucose metabolism in cancer cells, linking it to increased tumor growth inhibition .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism of Action : It may modulate the activity of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses.
- Case Study 1 : In preclinical models, administration of the compound led to a significant reduction in inflammatory markers by approximately 30%, suggesting its utility in treating inflammatory diseases .
- Case Study 2 : A study highlighted its ability to reduce levels of pro-inflammatory cytokines in a mouse model of arthritis, further supporting its anti-inflammatory potential .
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Position Variations in Dichlorophenylpyridin-2-amines
The positions of chlorine atoms on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Electronic Effects : The 2,4-dichloro substitution creates an electron-deficient phenyl ring, enhancing electrophilic reactivity compared to 3,4- or 3,5-substituted analogs.
- Hazards : 5-(3,4-Dichlorophenyl)pyridin-2-amine exhibits acute toxicity, while hazards for the 2,4-isomer remain undocumented in available sources .
Pyridine vs. Pyrimidine Core Modifications
Key Observations :
- Solubility : Pyrimidine derivatives generally exhibit higher water solubility due to additional nitrogen atoms, whereas pyridine analogs are more lipophilic.
- Biological Activity : Pyrimidine cores are common in kinase inhibitors (e.g., antineoplastic agents), while pyridine-based compounds are prevalent in CNS-targeting drugs .
Functional Group Additions: Diazenyl and Chloromethyl Derivatives
Introducing functional groups like diazenyl (–N=N–) or chloromethyl (–CH₂Cl) modifies reactivity and applications:
Key Observations :
- Diazenyl Group : Enhances conjugation and redox activity, enabling applications in materials science.
- Chloromethyl Group : Increases electrophilicity, facilitating nucleophilic substitution reactions in drug development .
Biological Activity
5-(2,4-Dichlorophenyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8Cl2N2, with a molecular weight of approximately 245.1 g/mol. The presence of the dichlorophenyl group significantly influences its reactivity and biological activity.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it interacts with methyltransferases like SMYD2, which plays a crucial role in protein methylation related to tumorigenesis .
- Cyclic AMP Modulation : Similar compounds affect cyclic adenosine monophosphate (cAMP) pathways, leading to altered neuronal signaling and potential therapeutic effects against neurological disorders.
Biological Activities
The compound exhibits various biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of pyridine compounds can inhibit cancer cell proliferation. For example, SAR studies indicated that modifications on the phenyl ring can enhance potency against cancer cell lines .
- Anti-inflammatory Effects : Related compounds have shown promising anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are critical in inflammatory responses. The IC50 values for related compounds were reported around 0.04 μmol, indicating significant anti-inflammatory potential .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy:
| Substituent | Activity | IC50 (μM) |
|---|---|---|
| 2,4-Dichlorophenyl | Anticancer | 1.7 |
| 3-Chloro-4-fluorophenyl | Anticancer | 3.3 |
| Unsubstituted | Lower activity | N/A |
The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets, thereby increasing its potency .
Case Studies
- Inhibition of SMYD2 : A study demonstrated that certain derivatives significantly inhibited SMYD2 with an IC50 value as low as 0.8 μM, showcasing the potential of this class of compounds in cancer therapy .
- Neuroprotective Effects : Research indicates that modifications on the pyridine ring can lead to neuroprotective effects by modulating cAMP levels in neuronal cells, suggesting a therapeutic avenue for neurodegenerative diseases .
Q & A
Q. Advanced Process Design
- Temperature control : Maintain 60–80°C to balance reaction rate and selectivity. Higher temperatures risk decomposition of the dichlorophenyl group .
- Stoichiometry : Use a 1.2:1 molar ratio of amine to halogenated precursor to ensure complete substitution .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
- Data-driven analysis : Employ Design of Experiments (DoE) to model variables (e.g., solvent volume, catalyst loading) and identify optimal conditions .
What analytical techniques are most effective for characterizing this compound?
Q. Basic Characterization
Q. Advanced Target Identification
- In vitro assays : Use fluorescence polarization to measure binding affinity to HSP90α (IC reported in low µM range) .
- Cellular studies : Treat cancer cell lines (e.g., MCF-7) and monitor apoptosis via caspase-3 activation .
- Structural analysis : Molecular docking (PDB: 1UYC) predicts binding at the ATP-binding pocket of HSP90 .
Contradiction Analysis
Discrepancies in reported IC values may arise from assay conditions (e.g., ATP concentration). Validate findings using orthogonal methods like SPR .
What strategies mitigate stability issues during long-term storage of this compound?
Q. Advanced Stability Studies
- Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the amine group .
- Degradation analysis : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies primary degradation products (e.g., oxidized pyridine derivatives) .
How can computational modeling predict the pharmacological profile of this compound?
Q. Advanced QSAR Approaches
- ADMET prediction : Use tools like SwissADME to estimate bioavailability (%F = 65–70%) and blood-brain barrier penetration (logBB = -1.2) .
- Docking simulations : AutoDock Vina models interactions with kinase targets (e.g., GSK-3β, ΔG = -9.2 kcal/mol) .
How are analytical methods validated for quantifying this compound in biological matrices?
Q. Basic Validation Protocol
- Linearity : Calibration curves (0.1–50 µg/mL) with R > 0.99 .
- Recovery : Spike-and-recovery tests in plasma (85–110% recovery) .
- LOD/LOQ : Limit of detection ≤ 0.05 µg/mL via LC-MS/MS .
What structural analogs of this compound have been explored for SAR studies?
Q. Advanced SAR Insights
Q. Key Analog Data
| Analog | IC (HSP90α) | logP |
|---|---|---|
| This compound | 1.8 µM | 3.2 |
| 5-(3,4-Dichlorophenyl)pyridin-2-amine | 12.4 µM | 3.5 |
| 5-(2,4-Dichlorophenyl)pyrimidin-2-amine | 0.9 µM | 2.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
